

An In-depth Technical Guide to Erlotinib (CAS RN: 183319-69-9)

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Compound of Interest		
Compound Name:	Methastyridone	
Cat. No.:	B1617070	Get Quote

Disclaimer: The user-provided CAS number 721-19-7 corresponds to **Methastyridone**. However, based on the request for an in-depth technical guide for researchers in drug development, and the overwhelming scientific literature pointing to a different molecule, this guide focuses on Erlotinib (hydrochloride CAS RN: 183319-69-9), a widely researched anticancer therapeutic.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Chemical and Physical Properties

Erlotinib hydrochloride is a quinazoline derivative with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to off-white or light yellow powder.[2]



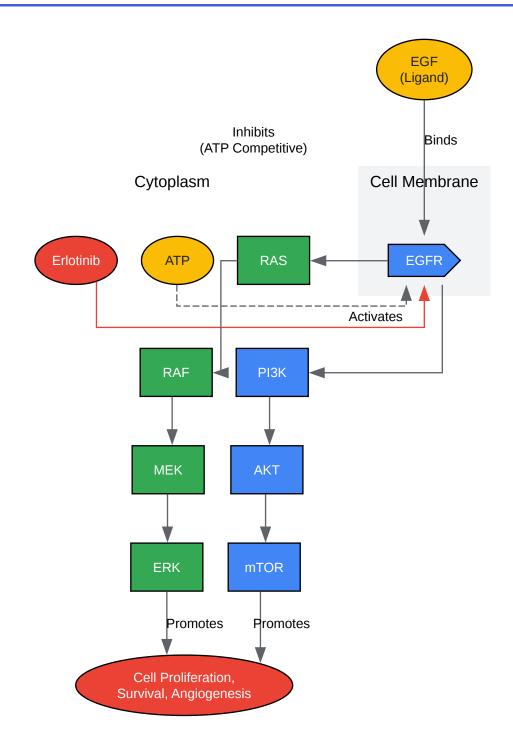
Property	Value	Source
Molecular Formula	C22H23N3O4 • HCI	[1][3]
Molecular Weight	429.9 g/mol	[1][2][3]
Melting Point	223-225°C	[No Source]
Solubility	Very slightly soluble in water, slightly soluble in methanol. Soluble in DMSO (up to 18 mg/ml with warming).	[No Source]
рКа	5.42 at 25°C	[No Source]
LogP	2.7	[No Source]

Mechanism of Action

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, preventing the autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][9]

EGFR Signaling Pathway Inhibition by Erlotinib





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EGFR Signaling Pathway Inhibition by Erlotinib

Pharmacokinetics



Parameter	Description	Source
Absorption	Oral bioavailability is approximately 60% on an empty stomach and increases to nearly 100% with food. Peak plasma concentrations are reached about 4 hours after oral administration.	[10]
Distribution	Apparent volume of distribution is 232 L. Approximately 93% is bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein.	[10]
Metabolism	Primarily metabolized in the liver by CYP3A4, with minor contributions from CYP1A2 and CYP1A1. The major active metabolite is OSI-420.	[6][11]
Elimination	The elimination half-life is approximately 36.2 hours. Excretion is predominantly through feces (around 83%) with a smaller portion in urine (around 8%).	[10][11]

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]



Trial/Study	Patient Population	Key Findings	Source
Phase II Study	Chemotherapy-naive patients with stage	Objective response rate of 22.7%; median overall survival of 391 days.	[14]
First-line Therapy in Asian Patients	Patients not eligible for chemotherapy	Overall response rate of 21%; median progression-free survival of 1.5 months.	[12]
TALENT and TRIBUTE Trials	First-line therapy in combination with chemotherapy	Failed to show improved survival with the addition of erlotinib to standard chemotherapy.	[15]

Experimental Protocols Cell Viability Assay

Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.

Methodology:

- Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of Erlotinib or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[16]
- Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[17][18]
- The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.[19]



Western Blotting

Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream signaling proteins.

Methodology:

- Cancer cells are treated with Erlotinib at various concentrations for a specified time.
- Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.[20]
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[21][22]
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.

Methodology:

- Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[23][24]
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.



- Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).
 [25][26]
- Tumor volume and body weight are measured regularly throughout the study.[26]
- At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.[27]

Experimental Workflow for Preclinical Evaluation of Erlotinib



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Preclinical Evaluation Workflow for Erlotinib

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